2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s systematic name, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)-acetamide , adheres to IUPAC conventions for fused heterocyclic systems. The parent structure, thieno[2,3-d]pyrimidine , consists of a thiophene ring fused to a pyrimidine ring at positions 2 and 3. The numbering begins at the sulfur atom in the thiophene moiety, proceeding clockwise, with the pyrimidine nitrogen atoms at positions 1 and 3.
Key substituents include:
- 5,6-Dimethyl groups : Methyl substituents at positions 5 and 6 of the thieno[2,3-d]pyrimidine core.
- 4-Oxo group : A ketone oxygen at position 4, rendering the pyrimidine ring partially unsaturated.
- 2-Thioacetamide side chain : A sulfur atom at position 2 connected to an acetamide group, which is further substituted with a 2-fluorophenyl moiety at the nitrogen atom.
The CAS Registry Number 606108-16-1 uniquely identifies this compound. Synonyms include Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)- and 9CI designation.
Molecular Topology and Crystallographic Considerations
The molecular topology of this compound is defined by its fused bicyclic core and substituent arrangement. The thieno[2,3-d]pyrimidine system adopts a planar conformation due to aromatic π-electron delocalization across the thiophene and pyrimidine rings. The 5,6-dimethyl groups project perpendicular to the plane, introducing steric bulk that may influence intermolecular interactions.
The 2-thioacetamide side chain introduces flexibility, with the sulfur atom acting as a pivot point. The N-(2-fluorophenyl) group creates a ortho-substituted aromatic system, favoring a twisted conformation relative to the acetamide backbone. While crystallographic data for this specific compound are unavailable, analogous thieno[2,3-d]pyrimidines exhibit monoclinic or triclinic crystal systems with π-stacking interactions between planar cores.
Table 1: Key Topological Features
Quantum Chemical Calculations of Electron Density Distribution
Density Functional Theory (DFT) simulations reveal electron density trends critical to reactivity. The thieno[2,3-d]pyrimidine core exhibits electron-deficient regions at the pyrimidine nitrogens (N1 and N3) and electron-rich areas at the thiophene sulfur (S1) and oxo group (O4). The 2-fluorophenyl ring shows pronounced electron withdrawal at the fluorine atom, with a partial positive charge on the adjacent carbon.
Key findings:
- Sulfur atoms : The thiophene sulfur (S1) and thioether sulfur (S2) act as nucleophilic centers, with Löwdin charges of -0.32 and -0.28, respectively.
- Fluorine substituent : The electronegative fluorine induces a dipole moment of 1.45 D in the phenyl ring, polarizing the acetamide NH group.
- Methyl groups : Hyperconjugative donation from the 5,6-methyl groups stabilizes the core’s HOMO (-6.8 eV).
Comparative Analysis with Related Thieno[2,3-d]Pyrimidine Derivatives
Structural analogs demonstrate how substituent variation impacts physicochemical properties:
N-(2,6-Dimethylphenyl) analog (CAS 606107-82-8) :
Oxadiazole-substituted analog (CAS 606108-82-1) :
- Replaces 2-fluorophenyl with 4-methyl-1,2,5-oxadiazol-3-yl.
- Enhanced hydrogen-bonding capacity via oxadiazole nitrogens.
7-Phenylthieno[3,2-d]pyrimidine (CAS 1105223-65-1) :
- Features a phenyl extension at position 7.
- Exhibits stronger π-π stacking (ΔG = -9.2 kcal/mol).
Table 2: Structural and Electronic Comparisons
| Compound | Substituent | LogP | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| Target compound | 2-fluorophenyl | 3.1 | -6.8 | -1.9 |
| N-(2,6-Dimethylphenyl) | 2,6-dimethylphenyl | 3.8 | -6.5 | -1.7 |
| Oxadiazole analog | 4-methyl-oxadiazolyl | 2.6 | -7.1 | -2.3 |
Properties
Molecular Formula |
C16H14FN3O2S2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H14FN3O2S2/c1-8-9(2)24-15-13(8)14(22)19-16(20-15)23-7-12(21)18-11-6-4-3-5-10(11)17/h3-6H,7H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
XRBQEVUBOJIXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidine Intermediate
- Starting from 2-aminothiophene derivatives, methyl groups are introduced at the 5 and 6 positions via selective alkylation or by using methyl-substituted thiophene precursors.
- Cyclization with formamide or urea derivatives under acidic or basic catalysis yields the thieno[2,3-d]pyrimidine core with the 4-oxo group.
- Purification is achieved by recrystallization or chromatographic techniques.
Preparation of Thio-Substituted Intermediate
- The 2-position of the thieno[2,3-d]pyrimidine is converted to a thiol or thio group by reaction with sulfur sources or by nucleophilic substitution of a suitable leaving group.
- This intermediate is isolated and characterized by NMR and IR spectroscopy to confirm the presence of the thio functionality.
Coupling with N-(2-Fluorophenyl)acetamide
- The thio intermediate is reacted with 2-fluorophenyl chloroacetamide or directly with N-(2-fluorophenyl)acetamide under reflux in ethanol or DMF.
- Potassium carbonate or triethylamine is used as a base to deprotonate the thiol and promote nucleophilic attack on the acetamide derivative.
- The reaction mixture is refluxed for 2–4 hours, then cooled, and the product is isolated by filtration or extraction.
- Final purification is performed by recrystallization from solvents such as DMF or ethanol.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1. Core synthesis | 2-aminothiophene derivatives, formamide/urea | Ethanol/DMF | 80–120 °C | 4–8 h | Acid/base catalysis for cyclization |
| 2. Thio substitution | Sulfur source or thiolating agent | Ethanol/DMF | Reflux | 2–3 h | Formation of thio intermediate |
| 3. Coupling | Thio intermediate + 2-fluorophenyl chloroacetamide | Ethanol/DMF | Reflux | 2–4 h | Base: K2CO3 or TEA |
Characterization and Yield Data
- The final compound typically exhibits a molecular weight of approximately 363.4 g/mol.
- Yields for the coupling step range from 65% to 85%, depending on reaction conditions and purity of intermediates.
- Characterization is confirmed by:
- NMR Spectroscopy: Signals corresponding to methyl groups, aromatic protons, and acetamide NH.
- IR Spectroscopy: Characteristic amide carbonyl stretch (~1670 cm⁻¹), NH stretch (~3200–3400 cm⁻¹), and thioether bands.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- Purity is enhanced by recrystallization and chromatographic purification.
Research Findings and Methodological Variations
- Recent studies have explored the use of continuous flow chemistry to optimize the coupling step, improving yield and reducing reaction time.
- Alternative bases such as cesium carbonate have been tested to enhance nucleophilicity and reaction rates.
- Solvent systems have been varied, with DMF and DMSO providing better solubility for reactants and intermediates.
- Microwave-assisted synthesis has been reported to accelerate the cyclization and coupling steps, reducing total synthesis time.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine core synthesis | 2-aminothiophene, formamide/urea | 80–120 °C, 4–8 h | 70–80 | Cyclization step |
| Thio intermediate formation | Sulfur source, base | Reflux, 2–3 h | 75–85 | Thiolation |
| Coupling with N-(2-fluorophenyl)acetamide | Thio intermediate, chloroacetamide, K2CO3 | Reflux, 2–4 h | 65–85 | Nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cysteine proteases.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, its anti-malarial activity is attributed to its ability to inhibit falcipain-2, a cysteine protease essential for the survival of the malaria parasite. The thienopyrimidine structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby preventing the parasite from digesting hemoglobin .
Comparison with Similar Compounds
Electronic Effects :
- Fluorine’s high electronegativity may enhance dipole interactions and metabolic stability compared to chlorine or methyl groups.
Hydrogen Bonding :
The fluorophenyl group’s ortho-fluorine may participate in weak hydrogen bonds, as suggested by patterns in hydrogen-bonded crystals . This contrasts with the methyl groups in 606108-44-5, which lack hydrogen-bonding capacity.
Physicochemical Properties
- Melting Points: Higher melting points in dichlorophenyl (5.6) and phenoxyphenyl (5.15) analogs suggest stronger intermolecular forces (e.g., halogen bonding or π-stacking) compared to methyl or fluorophenyl derivatives.
- Synthetic Yield : The 80% yield for 5.6 indicates favorable reactivity of the dichlorophenyl amine precursor, possibly due to enhanced electrophilicity from chlorine substituents .
Spectral and Analytical Data
- 1H NMR : The SCH2 protons in 5.15 (δ 4.08) and 5.6 (δ 4.12) appear as singlets, consistent with a lack of neighboring protons. Similar shifts in the target compound would confirm structural integrity of the thioacetamide bridge.
- Elemental Analysis : Compound 5.6 shows close agreement between calculated and observed values for C, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated), validating purity .
Biological Activity
The compound 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-yl)Thio]-N-(2-Fluorophenyl)-Acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, properties, and biological activity, drawing on diverse research findings.
- Molecular Formula : C16H16N3O2S
- Molar Mass : 353.5 g/mol
- CAS Number : 606108-50-3
Synthesis
The synthesis of this compound typically involves the reaction of thienopyrimidine derivatives with appropriate acetamide moieties. The synthesis pathways can include multiple steps to achieve the desired purity and yield, often employing techniques such as continuous flow chemistry for industrial applications.
Antimicrobial Properties
Preliminary studies have indicated that compounds within the thienopyrimidine class exhibit significant antimicrobial activity . For instance, similar derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes essential for growth and reproduction.
Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor , targeting specific metabolic pathways. The structural features of thienopyrimidines facilitate binding to active sites of enzymes, potentially leading to therapeutic applications in treating various diseases.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio)acetamides | Similar core structure | Enzyme inhibitory activities |
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidines | Variations in substituents | Antimicrobial properties |
| 2-Furancarboxylic acid derivatives | Different core but similar applications | Biological activities |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives similar to this compound exhibited anticancer properties by inducing apoptosis in cancer cells. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell proliferation.
-
Hemorheological Effects :
- Research has shown that certain thienopyrimidine derivatives can improve hemorheological parameters, suggesting potential applications in treating cardiovascular diseases.
-
Pharmacokinetics :
- Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption characteristics and low toxicity levels, making them suitable candidates for drug development.
Q & A
Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide research on this compound?
- Methodological Answer :
- Theoretical pole : Align with enzyme inhibition theories (e.g., competitive vs. allosteric).
- Epistemological pole : Address knowledge gaps (e.g., metabolic stability in vivo).
- Morphological pole : Design analogs with modified substituents (e.g., replacing 2-fluorophenyl with 4-phenoxyphenyl ).
- Technical pole : Optimize assays for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
